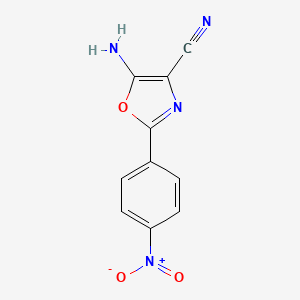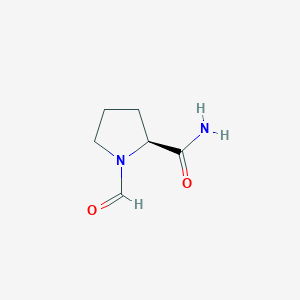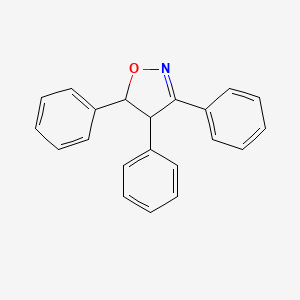
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(4-nitrophenyl)oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C10H6N4O3 and a molecular weight of 230.18 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features an amino group, a nitrophenyl group, and a carbonitrile group, making it a versatile building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-nitrophenyl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with cyanamide, followed by cyclization with an appropriate base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(4-nitrophenyl)oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(4-nitrophenyl)oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(4-nitrophenyl)oxazole-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of an oxazole ring.
2-Amino-5-phenyl-1,3,4-oxadiazole: Lacks the nitro group present in 5-Amino-2-(4-nitrophenyl)oxazole-4-carbonitrile.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring and a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
5-Amino-2-(4-nitrophenyl)oxazole-4-carbonitrile is unique due to the presence of both an oxazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
53657-73-1 |
|---|---|
Molekularformel |
C10H6N4O3 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H6N4O3/c11-5-8-9(12)17-10(13-8)6-1-3-7(4-2-6)14(15)16/h1-4H,12H2 |
InChI-Schlüssel |
ZACZWSYZWBDCTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)N)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)


![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)



![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)

